Product packaging for Sarcosylsarcoursodeoxycholic acid(Cat. No.:CAS No. 125347-55-9)

Sarcosylsarcoursodeoxycholic acid

Cat. No.: B237140
CAS No.: 125347-55-9
M. Wt: 534.7 g/mol
InChI Key: NYZUPUYHLQFXIW-BXZRAMIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarcosylsarcoursodeoxycholic acid is a synthetic conjugate of the primary bile acid Ursodeoxycholic Acid (UDCA) and the amino acid derivative sarcosine. This structural modification is designed to explore enhanced physicochemical properties and novel biological activities in research settings. UDCA is a well-characterized, hydrophilic bile acid with recognized cytoprotective, anti-apoptotic, and anti-cholestatic effects. Its primary mechanisms of action, which this conjugate may influence, include protecting cells from bile acid-induced toxicity by displacing more hydrophobic bile acids, reducing oxidative stress, and acting as a partial agonist of the Farnesoid X Receptor (FXR) . In clinical practice, UDCA is used to dissolve cholesterol gallstones and treat cholestatic liver diseases like Primary Biliary Cholangitis (PBC) . Research-grade compounds like this compound are of significant interest for studying bile acid metabolism, transport, and signaling. They serve as valuable tools for investigating potential applications in nanolipidation, membrane protein isolation, and modulating intracellular pathways related to digestion, inflammation, and metabolic regulation . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N2O6 B237140 Sarcosylsarcoursodeoxycholic acid CAS No. 125347-55-9

Properties

CAS No.

125347-55-9

Molecular Formula

C30H50N2O6

Molecular Weight

534.7 g/mol

IUPAC Name

2-[[2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C30H50N2O6/c1-18(6-9-25(35)31(4)16-26(36)32(5)17-27(37)38)21-7-8-22-28-23(11-13-30(21,22)3)29(2)12-10-20(33)14-19(29)15-24(28)34/h18-24,28,33-34H,6-17H2,1-5H3,(H,37,38)/t18-,19+,20-,21-,22?,23?,24+,28?,29+,30-/m1/s1

InChI Key

NYZUPUYHLQFXIW-BXZRAMIWSA-N

SMILES

CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)N(C)CC(=O)N(C)CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

sarcosylsarco-UDCA
sarcosylsarcoursodeoxycholic acid

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways

Chemical Synthesis of Sarcosylsarcoursodeoxycholic Acid

The chemical synthesis of this compound is rooted in peptide conjugation techniques, where optimizing reaction conditions and understanding mechanistic pathways are crucial for achieving the desired product and minimizing impurities.

The mixed anhydride (B1165640) method is a widely used technique for the synthesis of amino acid-conjugated bile acids. researchgate.net This procedure involves the activation of the bile acid's carboxylic acid function to form a mixed anhydride, which then readily reacts with an amino acid. Reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have been employed to facilitate this conjugation in a one-step process via the intermediary formation of mixed carbonic-carboxylic acid anhydrides. researchgate.net

Optimization of this method is critical. For instance, palladium-catalyzed cross-coupling has been explored for creating novel side-chain modified bile acids, where the carboxyl function is activated by forming a mixed anhydride with pivalic anhydride. nih.gov The choice of the amino acid derivative is also a key optimization parameter. Studies have shown that using the free amino acid (e.g., sarcosine) can lead to the formation of undesired dipeptide conjugates, whereas using a protected form, such as sarcosine (B1681465) methyl ester hydrochloride, yields the mono-conjugated product more cleanly. researchgate.netnih.gov

The primary reaction mechanism in the mixed anhydride method involves the activation of the bile acid's carboxyl group, making it susceptible to nucleophilic attack by the amino group of the amino acid. However, this process is not without the potential for side reactions.

A significant by-product observed during the synthesis of Sarcoursodeoxycholic acid (sarcoUDCA) is the dipeptide conjugate, this compound. nih.gov This compound forms when the free amino acid sarcosine is used for the conjugation. researchgate.netnih.gov The proposed mechanism for this by-product formation involves the initial synthesis of sarcoUDCA, which then acts as a substrate itself. The terminal amino group of the newly formed sarcoUDCA can react with another activated sarcosine molecule, leading to the formation of the sarcosylsarcosine conjugate. nih.gov This was confirmed by the isolation of a similar dipeptide product, glycylglycoursodeoxycholic acid, when free glycine (B1666218) was used in the conjugation of UDCA. nih.gov The use of an amino acid ester hydrochloride prevents this secondary reaction by protecting the amino group. nih.gov

Table 1: Analytical Characterization of UDCA Conjugates researchgate.net

Compound TLC Rf Value* HPLC Retention Volume (ml) Key CIMS Mass-Ion Fragment (m/z)
Glycoursodeoxycholic acid 0.57 - -
Glycylglycoursodeoxycholic acid 0.35 10.7 520 (M+)
Sarcoursodeoxycholic acid - - 463 (M+)
This compound - - 534 (M+)

*Solvent system: chloroform-methanol-acetic acid 40:6:4 (v/v/v).

The structure of Ursodeoxycholic acid contains multiple hydroxyl groups (at the C3 and C7 positions), presenting a challenge for regioselective functionalization. To direct reactions to a specific part of the molecule, protection-deprotection strategies are necessary.

One such strategy involves the conversion of the carboxylic acid group into an N-hydroxysuccinimide ester to enable amidation. nih.gov To achieve regioselectivity at the hydroxyl positions, the secondary alcohols can be protected, for example, with acetyl groups. nih.gov This allows for subsequent reactions at other parts of the molecule. A selective deprotection step can then unmask a specific hydroxyl group, such as the C3-OH, allowing it to be esterified with a reagent like succinic anhydride while the other hydroxyl groups remain protected. nih.gov This multi-step approach ensures that functionalization occurs only at the desired position on the bile acid scaffold. nih.gov

The targeted synthesis of this compound relies on the preparation of key intermediates.

Sarcoursodeoxycholic Acid (sarcoUDCA): To avoid the formation of the dipeptide by-product, pure sarcoUDCA is prepared by conjugating UDCA with sarcosine methyl ester hydrochloride. nih.gov This protection of the amino acid ensures that the reaction stops at the mono-conjugation stage. researchgate.netnih.gov

Sarcosylsarcosine: While the synthesis of the dipeptide sarcosylsarcosine itself follows standard peptide chemistry, its conjugate with UDCA, this compound, can be synthesized intentionally. This is achieved by reacting pure, pre-formed Sarcoursodeoxycholic acid with a protected sarcosine derivative. This controlled, stepwise approach yielded pure this compound in a 52% yield. nih.gov

Exploration of Chemoenzymatic and Biocatalytic Approaches for Bile Acid Conjugation

While chemical synthesis is established, there is a theoretical basis for using enzymes to perform bile acid conjugations, which could offer greater specificity and milder reaction conditions.

In nature, the amidation of bile acids is a highly efficient enzymatic process. The final step in the biosynthesis of primary bile acids involves their conjugation with the amino acids glycine or taurine (B1682933). nih.govmdpi.com This reaction is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT). nih.gov The mechanism involves two steps: first, the bile acid is activated to a high-energy thioester by bile acid-CoA synthase, and second, BAAT catalyzes the transfer of the amino acid to the activated bile acid, forming the amide bond. mdpi.com

This natural pathway provides a theoretical framework for developing biocatalytic methods for creating novel bile acid conjugates. It is conceivable that the substrate specificity of BAAT or similar enzymes could be engineered to accept different amino acids or even dipeptides like sarcosylsarcosine. Furthermore, the discovery that gut bacteria possess enzymes capable of amidating bile acids with non-canonical amino acids suggests a broad enzymatic toolbox exists in nature that could be harnessed for novel biocatalytic syntheses. nih.gov Such an approach could theoretically produce this compound with high purity, avoiding the by-product formation inherent in some chemical methods.

Stereoselective Synthesis of Advanced Bile Acid Conjugates

Controlling the stereochemistry during the synthesis of advanced bile acid conjugates is essential, as the specific 3D arrangement of atoms greatly influences how the molecule interacts with biological systems. A significant area of progress uses ursodeoxycholic acid (UDCA) as the foundational material. researchgate.net The synthesis of this compound involves coupling UDCA with sarcosine (also known as N-methylglycine).

The general process involves activating the carboxylic acid group at the C-24 position of the bile acid, which allows it to form a strong amide bond with the amino group of sarcosine. frontiersin.org To ensure the reaction occurs only at this position and that the stereochemistry of the chiral centers on the steroid nucleus is maintained, chemists use "protecting groups" to temporarily block other reactive sites, such as the hydroxyl groups at the C-3 and C-7 positions. nih.gov After the conjugation is complete, these protecting groups are removed to yield the final product. The choice of chemical reagents for the coupling step is critical for preserving the stereochemical integrity of both the bile acid and the amino acid. nih.gov Chemoenzymatic pathways, which use enzymes for specific steps, are also being explored to achieve high stereoselectivity under milder conditions. researchgate.netrsc.org For instance, enzymes like bile acid-CoA:amino acid N-acyltransferase can catalyze the conjugation step with high precision. frontiersin.org

Design Principles for Novel this compound Analogs

The creation of new analogs of this compound is driven by the goal of improving its therapeutic qualities, such as making it more effective, more selective for its target, or improving how it is absorbed and metabolized by the body. This involves the rational modification of both the steroidal part of the molecule and the attached amino acid chain. nih.govacs.org

Rational Design of Steroidal Moiety Modifications for Enhanced Activity

Altering the core steroidal structure of this compound can dramatically change its biological function. researchgate.net The hydroxyl (-OH) groups on the steroid rings are primary targets for modification. frontiersin.org Changing the position or the stereochemical orientation (α or β) of these groups can alter the molecule's water solubility and its binding affinity for specific protein receptors like the farnesoid X receptor (FXR) or TGR5. researchgate.netwgtn.ac.nz

For example, research has shown that even small changes, such as methylating the 7α-hydroxyl group of UDCA, can significantly increase the molecule's ability to activate the TGR5 receptor compared to the original UDCA. researchgate.net Computational modeling and molecular docking studies are often used to predict how such structural changes will affect the molecule's interaction with its biological targets, guiding the synthesis of more potent and selective analogs. nih.govacs.org

Below is a data table illustrating how modifications to the steroidal moiety of bile acids can influence their activity, based on findings from related research.

Bile Acid Analog Modification on Steroid Moiety Observed Effect on Biological Activity
7α-methyl-UDCAMethylation at the 7α positionSignificantly higher activation of the TGR5 receptor compared to UDCA. researchgate.net
INT-767Dual agonist designPotent activation of both FXR and TGR5 receptors. researchgate.net
Allo-bile acidsChange in A/B ring fusion from cis (5β) to trans (5α)Alters the overall shape, leading to different receptor interactions and biological properties. researchgate.net
C-16 hydroxylated analogsIntroduction of a hydroxyl group at the C-16 positionEmerged as effective ligands for both FXR and TGR5 receptors. researchgate.net

Amino Acid and Peptide Chain Variation in Conjugate Design

The amino acid component of this compound provides a versatile platform for structural and functional optimization. The properties of the conjugated amino acid can significantly affect the analog's solubility, its ability to pass through cell membranes, and its stability against enzymatic breakdown. nih.gov

The following data table summarizes how conjugation with different amino acids affects the properties of bile acids.

Conjugate Type Amino Acid Effect on Physicochemical Properties
Glycine ConjugateGlycineLowers pKa to ~4.0, increasing solubility at intestinal pH compared to unconjugated forms. nih.gov
Taurine ConjugateTaurineLowers pKa to <2.0, making it highly water-soluble across a wide pH range. nih.gov
Sarcosine ConjugateSarcosine (N-methylglycine)Provides a balance of properties, with the N-methyl group potentially increasing metabolic stability.
Oligopeptide ConjugateShort peptide chains (e.g., di- or tri-alanine)Can increase affinity for bile acid transporters; properties vary based on peptide length and composition. nih.govmdpi.com

Advanced Analytical and Structural Characterization Techniques

Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of bile acid conjugates, providing insights into their molecular weight, elemental composition, and the specific nature of their conjugated moieties.

Chemical Ionization Mass Spectrometry (CIMS) for Molecular Weight and Fragmentation Analysis

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is particularly useful for determining the molecular weight of bile acid conjugates and analyzing their fragmentation patterns. In the analysis of Sarcosylsarcoursodeoxycholic acid, which is a dipeptide conjugate of ursodeoxycholic acid (UDCA), CIMS can confirm the molecular weight and provide initial structural information. nih.gov

A study on the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) reported the formation of this compound as a byproduct. nih.gov The characterization of this compound was achieved using its chemical ionization mass spectrum. nih.gov This technique is valuable because it often produces a strong molecular ion peak, which directly indicates the molecular weight of the conjugate. The fragmentation patterns observed in CIMS can reveal the loss of specific functional groups, such as the sarcosylsarcosine moiety, providing evidence for the structure of the conjugate. The formation of this diamino acid conjugate was noted to occur specifically when the free amino acid was utilized in the conjugation process. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly important for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. In the context of bile acid analysis, HRMS is critical for differentiating between various bile acid isomers and their conjugates. sciex.comsciex.com

For a compound like this compound, HRMS can precisely determine its elemental formula, confirming the presence of the ursodeoxycholic acid backbone and the sarcosylsarcosine side chain. The high mass accuracy, often within a few parts per million (ppm), significantly reduces ambiguity in compound identification. sciex.com This technique is frequently coupled with liquid chromatography (LC) to separate complex mixtures of bile acids before MS analysis, a method known as LC-HRMS. acs.org

Tandem Mass Spectrometry (MS/MS) for Elucidating Conjugate Linkage and Sequence

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by fragmenting a specific ion of interest and analyzing the resulting fragment ions. In the analysis of conjugated bile acids, MS/MS is essential for identifying the nature of the conjugating amino acid and the linkage to the bile acid steroid nucleus. nih.govoup.com

When analyzing a dipeptide conjugate like this compound, MS/MS can be used to sequence the dipeptide and confirm its attachment to the ursodeoxycholic acid moiety. The fragmentation process typically involves collision-induced dissociation (CID), which can cleave the amide bond between the bile acid and the amino acid, as well as the peptide bond within the sarcosylsarcosine unit. nih.gov This provides unequivocal evidence of the conjugate's structure. The development of specific scan modes in tandem mass spectrometry allows for the selective detection of different classes of bile acid conjugates, such as those with glycine (B1666218) or taurine (B1682933), and can be adapted for more complex conjugates. oup.com

Quantitative Mass Spectrometry for Purity and Yield Assessment in Research Synthesis

Quantitative mass spectrometry is crucial for assessing the purity of synthesized compounds and determining the yield of a chemical reaction. In the synthesis of bile acid conjugates, it is important to quantify the desired product as well as any byproducts that may have formed. A study reported the synthesis of pure this compound with a 52% yield by reacting sarcoursodeoxycholic acid with a protected sarcosine (B1681465) derivative. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of bile acids in various biological and synthetic samples due to its high sensitivity, specificity, and resolution. nih.gov By using stable isotope-labeled internal standards, LC-MS/MS methods can provide accurate and precise quantification of individual bile acids and their conjugates, which is essential for yield assessment and purity control in synthetic preparations. nih.gov The validation of such methods typically includes assessing linearity, accuracy, precision, and recovery to ensure reliable results. nih.gov

Chromatographic Separations and Advanced Analytical Resolution

Chromatographic techniques are fundamental for the separation and isolation of individual bile acid conjugates from complex mixtures, enabling their accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Conjugate Profiling and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of bile acid conjugates. nih.gov The method's versatility allows for the analysis of a broad range of bile acids, from non-conjugated to various amino acid and other conjugates. nih.govresearchgate.net

In the context of this compound, HPLC would be employed to separate it from the starting materials and other potential byproducts of the synthesis, such as the single amino acid conjugate, sarcoursodeoxycholic acid. nih.gov The separation is typically achieved using a reversed-phase column, where the elution order is dependent on the polarity of the compounds. researchgate.net The development of HPLC methods often involves optimizing the mobile phase composition and gradient to achieve baseline separation of all components of interest. nih.gov The use of HPLC has been shown to be superior to enzymatic techniques for the analysis of conjugated bile acids, offering greater specificity and the ability to analyze a wider range of concentrations. nih.gov

Below is a table summarizing the key analytical techniques and their applications in the characterization of this compound.

Technique Application Key Findings/Capabilities References
Chemical Ionization Mass Spectrometry (CIMS) Molecular Weight and Fragmentation AnalysisConfirms molecular weight and provides initial structural information through fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) Precise Elemental Composition DeterminationDetermines the exact elemental formula, distinguishing between isobaric compounds. sciex.comsciex.comacs.org
Tandem Mass Spectrometry (MS/MS) Elucidating Conjugate Linkage and SequenceIdentifies the conjugating amino acid and confirms its linkage to the bile acid. nih.govoup.com
Quantitative Mass Spectrometry Purity and Yield AssessmentAccurately quantifies the synthesized product and byproducts. nih.govnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Conjugate Profiling and IsolationSeparates and isolates individual bile acid conjugates from complex mixtures. nih.govnih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Bile Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of bile acids, although its application to conjugated forms like this compound requires a derivatization step to increase volatility. restek.comnih.gov Bile acids, being non-volatile, must be chemically modified prior to GC analysis. restek.com The most common derivatization method involves the formation of methyl ester-trimethylsilyl (Me-TMS) ethers. weqas.com This process converts the polar carboxyl and hydroxyl groups into more volatile silyl (B83357) ethers, enabling their passage through the gas chromatograph. restek.com

The GC-MS analysis workflow for related bile acids typically involves:

Extraction: Isolation of the bile acids from the sample matrix.

Hydrolysis: For conjugated bile acids, a hydrolysis step may be employed to cleave the amino acid moiety, although this would not be suitable for analyzing the intact conjugate.

Derivatization: Treatment with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to form the volatile derivatives.

GC Separation: The derivatized bile acids are separated on a capillary column, often a non-polar phase like a 5% phenyl-methylpolysiloxane. restek.com

MS Detection: The separated components are then ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification based on their unique fragmentation patterns and retention times. psu.edu

The selection of appropriate internal standards is crucial for accurate quantification in GC-MS analysis of bile acids. psu.edu While GC-MS is a highly sensitive and specific method, the need for derivatization can introduce complexity and potential for incomplete reactions, which must be carefully optimized and validated. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for the preliminary assessment of purification efficacy. umich.edujuniperpublishers.com This chromatographic method relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). juniperpublishers.com

In the context of this compound synthesis, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials (sarcoursodeoxycholic acid and sarcosine) and the formation of the product can be visualized. researchgate.net

Identify Components: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for tentative identification by comparison with standards. juniperpublishers.com

Optimize Purification Conditions: Different solvent systems can be screened using TLC to determine the optimal mobile phase for separation of the desired product from unreacted starting materials and byproducts in larger-scale column chromatography. umich.edu

Visualization of the separated spots on the TLC plate can be achieved by various methods. For compounds with a chromophore, UV light can be used. nih.gov For non-UV active compounds like many bile acids, staining with a chemical reagent is necessary. A common stain for bile acids is a phosphomolybdic acid solution followed by heating, which produces dark spots against a lighter background. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound in solution. jmcs.org.mxresearchgate.net It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for structural assignment. nih.gov

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment (indicated by the chemical shift), their relative numbers (from integration of the signals), and the connectivity to neighboring protons (through spin-spin coupling patterns). For this compound, specific proton signals corresponding to the steroid nucleus, the side chain, and the conjugated sarcosine moiety can be identified. ismrm.org

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shift of each carbon signal provides information about its hybridization and the nature of the atoms attached to it. Proton-decoupled ¹³C NMR spectra, where each carbon appears as a single line, are typically used to simplify the spectrum and enhance sensitivity. bhu.ac.inceitec.cz

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in a bile acid conjugate similar to this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Steroid Methyls (C-18, C-19)0.6 - 1.012 - 22
Steroid Methylene/Methine1.0 - 2.520 - 45
CH-OH3.5 - 4.265 - 75
Sarcosine N-CH₃~2.7~35
Sarcosine N-CH₂~3.9~50
Amide Carbonyl-170 - 175
Carboxyl Carbonyl-175 - 180

This table is generated based on typical values for bile acid conjugates and is for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Conjugate Structures

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. scielo.org.mxresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the steroid nucleus and the amino acid side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a powerful method for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the connectivity between different fragments of the molecule, such as linking the sarcosine moiety to the C-24 carboxyl group of the ursodeoxycholic acid backbone through the amide bond. It is also used to assign quaternary carbons (those with no attached protons). ismrm.org

X-ray Crystallography for Crystalline State Structural Determination (If Applicable to Derivatives)

The process involves irradiating a single crystal with a beam of X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. scirp.org

For bile acid derivatives, X-ray crystallography has been used to:

Confirm the stereochemistry of the steroid nucleus. nih.gov

Determine the conformation of the side chain.

Analyze intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

It is important to note that obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. The ability of a compound to crystallize is influenced by factors such as purity, solvent, and temperature. nih.gov The crystal structure of ursodeoxycholic acid itself has been determined, providing a foundational understanding of the steroid backbone's conformation. researchgate.net Analysis of derivatives like this compound would reveal how the addition of the sarcosine moiety influences the solid-state packing and conformation.

Biochemical and Molecular Interaction Studies in in Vitro and Preclinical Models

Enzymatic Hydrolysis and Metabolic Stability in In Vitro Systems

The metabolic fate of Sarcosylsarcoursodeoxycholic acid is critically dependent on the stability of the amide linkage between the ursodeoxycholic acid moiety and the sarcosylsarcosine dipeptide. In vitro studies using simulated biological fluids and enzyme preparations have been instrumental in characterizing its susceptibility to enzymatic hydrolysis.

Investigation of Amidases and Peptidases Affecting the Sarcosylsarcosine Linkage

The sarcosylsarcosine linkage, which consists of two N-methylated glycine (B1666218) (sarcosine) residues, is anticipated to exhibit a degree of resistance to hydrolysis by general peptidases. N-methylation of peptide bonds is a known strategy to enhance peptide stability by sterically hindering the approach of proteolytic enzymes mdpi.com.

While specific studies on the enzymatic cleavage of the sarcosylsarcosine bond in the context of bile acid conjugates are limited, research on the hydrolysis of other sarcosine-containing peptides has provided some insights. For instance, certain collagenases have been shown to hydrolyze peptides containing sarcosine (B1681465). However, the relevance of this to digestion in the gastrointestinal tract, where enzymes like pepsin, trypsin, and chymotrypsin (B1334515) predominate, is likely minimal.

General amidases, which are enzymes that hydrolyze amide bonds, are also potential candidates for the cleavage of the sarcosylsarcosine linkage. These enzymes are widespread and exhibit broad substrate specificity. However, the N-methylation in the dipeptide moiety of this compound may influence the recognition and catalytic efficiency of these enzymes. Further research is required to identify the specific intestinal or microbial amidases and peptidases capable of hydrolyzing the sarcosylsarcosine bond and to determine the kinetics of this process.

Characterization of Bile Acid Conjugate Stability in Simulated Biological Fluids

The stability of bile acid conjugates in the gastrointestinal tract is a key determinant of their biological activity. In vitro studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are standard methods for assessing the stability of orally administered compounds.

For peptide-based molecules, stability in the gastrointestinal tract is highly variable and depends on factors such as size, structure, and the presence of modifications that confer resistance to enzymatic degradation nih.govnih.govpharmaexcipients.comfigshare.com. Smaller peptides and those with structural constraints like cyclization or disulfide bridges tend to exhibit greater stability nih.gov.

The following table summarizes the expected stability profile of this compound in simulated biological fluids, based on general principles of peptide and bile acid conjugate stability.

Simulated FluidExpected Primary Degradation PathwayAnticipated StabilityRationale
Simulated Gastric Fluid (SGF)Acid-catalyzed hydrolysis (minor)Relatively HighAmide bonds are generally stable at low pH. Pepsin is unlikely to cleave the N-methylated peptide bond.
Simulated Intestinal Fluid (SIF)Enzymatic hydrolysis by peptidases/amidasesModerate to LowPresence of pancreatic proteases and microbial enzymes. N-methylation may offer some protection.
Human PlasmaEnzymatic hydrolysis by plasma peptidasesModeratePlasma contains various peptidases, but the N-methylated structure may slow degradation.

Receptor-Mediated Activities and Signaling Pathway Modulation

Bile acids are now recognized as important signaling molecules that exert their effects through the activation of nuclear and membrane-bound receptors. The conjugation of a dipeptide to UDCA can significantly modify its interaction with these receptors.

Farnesoid X Receptor (FXR) Agonism and Antagonism by Bile Acid Conjugates (In Vitro)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism nih.govnih.gov. Bile acids are the natural ligands for FXR. The potency of different bile acids as FXR agonists varies, with chenodeoxycholic acid (CDCA) being the most potent, while the more hydrophilic UDCA is a very weak agonist and has even been reported to act as an FXR antagonist nih.goveurekalert.org.

The conjugation of amino acids to bile acids can influence their FXR activity. While both free and conjugated bile acids can activate FXR, the specific nature of the conjugate is important nih.gov. There is a lack of direct experimental data on the FXR agonistic or antagonistic properties of this compound. However, based on structure-activity relationship studies of other bile acid analogs, it is plausible that the addition of the relatively bulky sarcosylsarcosine dipeptide to the C-24 position could sterically hinder the binding of the molecule to the FXR ligand-binding domain, potentially reducing its already weak agonistic activity or enhancing its antagonistic properties.

TGR5 Receptor Activation and its Downstream Signaling in Cellular Models

TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1) is a cell surface receptor that is activated by bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) researchgate.netnih.govmdpi.com. TGR5 is involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses researchgate.netnih.gov.

Conjugated bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), are among the most potent endogenous TGR5 agonists nih.govmdpi.com. While specific data for this compound is not available, studies on other conjugated bile acids suggest that it may have the potential to activate TGR5 mdpi.comnih.govyoutube.com. Activation of TGR5 in enteroendocrine L-cells, for example, has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone researchgate.net.

Further investigation using in vitro cell-based assays, such as cAMP measurement or reporter gene assays in cells expressing TGR5, is necessary to definitively characterize the activity of this compound at this receptor and to elucidate its potential downstream signaling effects.

Other Nuclear and Membrane Receptor Interactions Relevant to Bile Acid Biology (Hypothetical/Exploratory)

In addition to FXR and TGR5, bile acids have been shown to interact with other nuclear receptors, including the Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the Liver X Receptor (LXR) researchgate.netnih.govnih.gov. These interactions are part of a complex network that regulates xenobiotic detoxification, calcium homeostasis, and lipid metabolism researchgate.netnih.govnih.gov.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that is activated by a wide range of endogenous and exogenous compounds, including some bile acids like LCA. Its activation leads to the induction of genes involved in drug metabolism and transport.

Vitamin D Receptor (VDR): VDR is another nuclear receptor that can be activated by LCA and its derivatives, suggesting a role for bile acids in the regulation of VDR target genes uni.lu.

Liver X Receptor (LXR): LXRs are key regulators of cholesterol homeostasis and lipogenesis. There is evidence of crosstalk between FXR and LXR signaling pathways nih.gov.

The potential for this compound to interact with these receptors is currently unknown and remains an area for future exploratory research. The structural modifications introduced by the dipeptide conjugation could lead to novel interactions or alter the affinity for these receptors compared to the parent UDCA molecule.

Cellular and Subcellular Mechanisms of Action in Controlled In Vitro Systems

The in vitro evaluation of this compound has been instrumental in elucidating its cellular and subcellular mechanisms of action. Through a series of controlled experiments using various cell lines and model systems, researchers have begun to map the molecular interactions and downstream effects of this synthetic bile acid conjugate. These studies provide a foundational understanding of its potential therapeutic activities by dissecting its influence on intracellular signaling, cell fate processes, inflammatory responses, and membrane biophysics.

Modulation of Intracellular Signaling Pathways by this compound

The interaction of bile acids with cellular signaling cascades is a complex process that can be significantly influenced by their chemical structure. While direct studies on this compound are not extensively available, the behavior of its parent compound, ursodeoxycholic acid (UDCA), and other bile acids provides a framework for its potential signaling modulation.

Deoxycholic acid (DCA), a secondary bile acid, has been shown to initiate intracellular signaling by perturbing the plasma membrane structure. This includes the ligand-independent activation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. In contrast, UDCA does not typically induce such signaling events, even though it interacts with membrane microdomains nih.gov. This suggests that the stereochemistry of the hydroxyl groups on the steroid nucleus is a critical determinant of a bile acid's ability to activate certain signaling pathways.

Furthermore, the conjugation of bile acids can alter their signaling properties. For instance, cholylsarcosine, a synthetic N-acyl amidate of cholic acid with sarcosine, has been demonstrated to down-regulate the transcription of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis nih.gov. This indicates that sarcosine-conjugated bile acids can exert regulatory effects at the level of gene expression.

Based on these findings, it is hypothesized that this compound, as a sarcosine conjugate of a UDCA derivative, would likely exhibit a signaling profile more aligned with the protective and homeostatic effects of UDCA, rather than the disruptive, pro-proliferative signaling associated with DCA. The presence of the sarcosine moiety may also confer unique regulatory effects on gene expression related to lipid and bile acid metabolism.

Table 1: Comparative Effects of Bile Acids on Intracellular Signaling Events

Bile AcidEffect on EGFR ActivationEffect on Cholesterol 7α-hydroxylase Transcription
Deoxycholic Acid (DCA)Activates-
Ursodeoxycholic Acid (UDCA)No activation-
CholylsarcosineNot reportedDown-regulates

This table is illustrative and based on the activities of related compounds.

Inducement of Apoptosis and Cell Cycle Perturbations in Selected Cell Lines (Academic Models)

The ability of chemical agents to induce apoptosis (programmed cell death) and alter the cell cycle is a key area of investigation in cancer research. In vitro assays using various cancer cell lines are standard models to screen for such effects. While specific data for this compound is not available, the principles of these academic models can be described.

In a typical study, a cancer cell line (e.g., human ovarian cancer cells) would be treated with varying concentrations of the test compound. The effects on cell viability, apoptosis, and cell cycle distribution would then be measured using techniques like MTT assays, flow cytometry with annexin (B1180172) V/propidium iodide staining, and cell cycle analysis.

For example, studies on other natural compounds, such as gallic acid, have shown the ability to suppress the growth of ovarian cancer cells by inducing apoptosis and causing cell cycle arrest in the S or G2 phases nih.gov. The mechanism often involves the activation of caspase-3 and the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins.

It is plausible that this compound could be investigated in similar academic models to determine its potential as a modulator of apoptosis and the cell cycle. The outcomes of such studies would reveal whether it can induce cell death in cancer cells and at which phase of the cell cycle it might exert its effects.

Table 2: Hypothetical Results of this compound on Ovarian Cancer Cell Line OVCAR-3

Treatment% of Apoptotic Cells% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control5%60%25%15%
This compound (10 µM)15%55%20%25%
This compound (50 µM)45%40%15%45%

This table presents hypothetical data to illustrate the potential outcomes of an in vitro experiment.

Anti-inflammatory Modulatory Effects at the Cellular Level (Mechanistic Studies)

The anti-inflammatory properties of ursodeoxycholic acid (UDCA) are well-documented, and it is anticipated that this compound, as a derivative, may share these characteristics. Mechanistic studies in controlled in vitro systems, such as lipopolysaccharide (LPS)-stimulated macrophages, have been pivotal in understanding these effects.

In such models, UDCA has been shown to inhibit the release of the pro-inflammatory mediator nitric oxide (NO). It also decreases the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govnih.gov. Conversely, UDCA can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) nih.govnih.gov.

The underlying mechanism for these effects involves the suppression of key inflammatory signaling pathways. UDCA has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are all components of the mitogen-activated protein kinase (MAPK) signaling cascade nih.govnih.gov. Furthermore, it can inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression nih.govnih.gov.

Given that this compound retains the core structure of UDCA, it is highly probable that it would exert similar anti-inflammatory effects at the cellular level by targeting these critical signaling nodes.

Table 3: Effects of Ursodeoxycholic Acid (UDCA) on Inflammatory Markers in LPS-Stimulated Macrophages

Inflammatory MarkerEffect of UDCA TreatmentSignaling Pathway ImplicatedReference
Nitric Oxide (NO)Decrease- nih.govnih.gov
TNF-αDecreaseMAPK, NF-κB nih.govnih.gov
IL-1βDecreaseMAPK, NF-κB nih.govnih.gov
IL-6DecreaseMAPK, NF-κB nih.govnih.gov
IL-10Increase- nih.govnih.gov
p-ERK, p-JNK, p-p38DecreaseMAPK nih.govnih.gov

This table summarizes the known anti-inflammatory effects of UDCA, which are expected to be relevant to this compound.

Investigation of Membrane Interactions and Permeation in Model Systems

The interaction of bile acids with cellular membranes is a fundamental aspect of their biological activity. These amphiphilic molecules can insert into the lipid bilayer, altering its physical properties and influencing the function of membrane-associated proteins.

Studies on deoxycholic acid (DCA) have shown that it can perturb membrane structure by altering microdomains and causing a rearrangement of membrane cholesterol nih.gov. This can lead to changes in membrane fluidity nih.gov. The nature of these interactions is dependent on the physicochemical properties of the bile acid nih.gov.

The conjugation of bile acids with amino acids like sarcosine can modify their interaction with membranes. Cholylsarcosine, for example, has been shown to have a pronounced choleretic effect, inducing the secretion of phospholipids (B1166683) and cholesterol into the bile nih.gov. This suggests a significant interaction with the canalicular membrane of hepatocytes. The resistance of the sarcosine linkage to enzymatic hydrolysis also means that the compound remains intact as it cycles through the enterohepatic circulation, allowing for sustained interaction with intestinal and hepatic membranes nih.gov.

For this compound, it is anticipated that it would readily interact with model membrane systems. The ursodeoxycholic acid backbone would likely confer a stabilizing effect on membranes, in contrast to the disruptive effects of DCA. The sarcosine conjugate would influence its hydrophilicity and its behavior at the membrane-water interface. These properties are crucial for its absorption, distribution, and ultimately, its cellular effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles and Methodologies of SAR for Bile Acid Conjugates

The study of structure-activity relationships for bile acid conjugates is a critical aspect of medicinal chemistry, aiming to understand how modifications to the bile acid scaffold and its conjugates influence their biological activity. These investigations are fundamental in the development of new therapeutic agents with enhanced efficacy and selectivity.

Core Principles of Bile Acid SAR:

The biological functions of bile acids are primarily mediated through their interactions with nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. nih.govnih.govmdpi.comkoreamed.org The affinity and selectivity of a bile acid conjugate for these receptors are determined by several structural features:

Steroid Nucleus: The geometry of the fused ring system of the steroid nucleus provides a rigid framework. The number, position, and orientation (α or β) of hydroxyl groups on this nucleus are paramount for receptor binding. nih.govresearchgate.net For instance, the presence of a 7α-hydroxyl group is a key determinant for FXR agonism.

Side Chain: The length, flexibility, and terminal functional group of the side chain significantly impact the physicochemical properties and biological activity of the conjugate. Conjugation with amino acids, such as glycine (B1666218) or taurine (B1682933), alters the pKa and hydrophilicity of the molecule, influencing its absorption, transport, and receptor interaction. nih.gov

Methodologies Employed in SAR Studies:

A variety of experimental and computational methods are utilized to elucidate the SAR of bile acid conjugates:

In Vitro Assays: Cell-based assays are commonly used to determine the potency and efficacy of bile acid conjugates at specific receptors. These assays often involve reporter gene systems that measure the transcriptional activity of nuclear receptors like FXR in response to ligand binding.

Binding Assays: These assays directly measure the affinity of a bile acid conjugate for its target receptor. Radioligand binding assays and surface plasmon resonance are common techniques.

Computational Modeling: Molecular docking and molecular dynamics simulations provide insights into the binding modes of bile acid conjugates within the ligand-binding pockets of their receptors. These computational approaches can predict how structural modifications will affect binding affinity and receptor activation. mdpi.com

Synthesis of Analogs: The systematic synthesis of a series of analogs with specific structural modifications is a cornerstone of SAR studies. By comparing the biological activities of these analogs, the contributions of different structural features can be determined. acs.org

The following table summarizes key structural modifications in bile acid conjugates and their general impact on activity, providing a framework for understanding the potential properties of sarcosylsarcoursodeoxycholic acid.

Structural ModificationGeneral Effect on Biological Activity
Hydroxylation of Steroid Nucleus The number and position of hydroxyl groups influence receptor selectivity and potency. For example, the 3α, 7α-dihydroxylation pattern is important for FXR activation. nih.gov
Epimerization of Hydroxyl Groups Changing the stereochemistry of hydroxyl groups (e.g., from α to β) can significantly alter or abolish receptor binding and activity.
Side Chain Length and Flexibility The length and flexibility of the side chain can affect how the conjugate positions itself within the receptor's binding pocket.
Amino Acid Conjugation Conjugation with amino acids like glycine or taurine generally increases hydrophilicity and can enhance receptor interaction. The nature of the amino acid is a key determinant of the resulting biological profile. researchgate.net
N-Methylation of the Conjugate As seen in sarcosine (B1681465), N-methylation can introduce conformational constraints and alter the hydrogen bonding capacity of the peptide backbone, potentially influencing receptor binding and metabolic stability. nih.govresearchgate.netmdpi.com

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of this compound is a composite of the individual contributions of the ursodeoxycholic acid steroid nucleus and the sarcosylsarcosine dipeptide side chain. Understanding these contributions is essential for predicting its therapeutic potential.

The conjugation of a sarcosylsarcosine dipeptide to the ursodeoxycholic acid core introduces unique conformational properties that are expected to significantly influence its interaction with biological targets. The defining feature of sarcosine (N-methylglycine) is the methylation of the amide nitrogen.

Conformational Effects of N-Methylation:

Restricted Rotational Freedom: The presence of the N-methyl group in sarcosine residues introduces steric hindrance that restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to a more constrained and predictable conformation compared to its non-methylated counterpart, glycine. researchgate.net

Cis/Trans Isomerization: The N-methyl group can also influence the cis/trans isomerization of the peptide bond. While the trans conformation is generally favored in peptides, the presence of an N-methyl group can lower the energy barrier for the cis conformation, potentially allowing for a greater population of cis-isomers. mdpi.com

Hydrogen Bonding: The N-methyl group eliminates the amide proton, which would otherwise act as a hydrogen bond donor. This alteration in hydrogen bonding capacity can disrupt or modify secondary structures like helices and sheets that are stabilized by these interactions. mdpi.com

In the context of this compound, the dipeptide moiety is anticipated to adopt a more rigid conformation than a corresponding diglycine conjugate. This defined conformation can either pre-organize the molecule for optimal binding to a receptor, leading to enhanced affinity, or it could introduce a steric clash that hinders binding. The specific conformational preferences of the sarcosylsarcosine linker will ultimately determine the orientation of the ursodeoxycholic acid steroid nucleus within a receptor's binding pocket.

The table below outlines the anticipated conformational influences of the sarcosylsarcosine moiety.

Conformational AspectInfluence of Sarcosylsarcosine Moiety
Backbone Flexibility Reduced flexibility due to steric hindrance from N-methyl groups, leading to a more defined three-dimensional structure. researchgate.net
Peptide Bond Geometry Increased potential for cis-amide bond formation, which can introduce kinks or turns in the dipeptide linker. mdpi.com
Hydrogen Bonding Potential The absence of amide protons prevents the formation of hydrogen bonds, which may alter interactions with receptor residues.
Overall Molecular Shape The conformational rigidity of the dipeptide can lead to a more specific overall molecular shape, which can enhance selectivity for certain biological targets.

The steroid nucleus of ursodeoxycholic acid, with its specific pattern of hydroxyl substitutions, is a primary determinant of its biological activity. The key features of the UDCA steroid nucleus are the 3α- and 7β-hydroxyl groups.

Impact of Hydroxyl Group Configuration:

3α-Hydroxyl Group: This is a common feature among most biologically active bile acids and is generally considered essential for maintaining affinity for bile acid receptors.

7β-Hydroxyl Group: The β-orientation of the hydroxyl group at the 7-position is a distinguishing feature of UDCA. In contrast, chenodeoxycholic acid (CDCA), a potent FXR agonist, possesses a 7α-hydroxyl group. This difference in stereochemistry is a critical factor in the reduced FXR agonistic activity of UDCA compared to CDCA. The 7β-hydroxyl group may not fit optimally within the FXR ligand-binding domain, leading to a weaker interaction. nih.gov

Modifications to the steroid nucleus, such as the introduction of additional hydroxyl groups or other substituents, can further modulate the activity of bile acid conjugates. For example, increasing the polarity of the steroid ring by adding more hydroxyl groups can enhance the hydrophilicity of the molecule. nih.gov Conversely, the introduction of bulky alkyl groups can sterically hinder receptor binding. researchgate.net

The following table summarizes the influence of key steroid nucleus features on the functionality of bile acid conjugates, with a focus on those relevant to ursodeoxycholic acid.

Steroid Nucleus FeatureInfluence on Biological Functionality
3α-Hydroxyl Group Generally required for maintaining binding affinity to bile acid receptors.
7β-Hydroxyl Group (in UDCA) Leads to a different receptor interaction profile compared to 7α-hydroxylated bile acids like CDCA, generally resulting in weaker FXR activation. nih.gov
12α-Hydroxyl Group (absent in UDCA) Its presence, as in cholic acid, increases the number of hydroxyl groups and enhances the hydrophilic character of the bile acid.
Overall Hydrophobicity The balance between the hydrophobic steroid backbone and the hydrophilic hydroxyl groups is crucial for receptor interaction and physicochemical properties.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

Several computational QSAR methodologies have been successfully applied to the study of bile acid conjugates, providing predictive models for their activity at various receptors.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates a statistical model by correlating the biological activity of a set of molecules with their steric and electrostatic fields. For bile acid conjugates, CoMFA can identify regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Molecular Field Analysis (MFA): Similar to CoMFA, MFA uses molecular interaction fields to develop a 3D-QSAR model. This approach has been used to create predictive models for the TGR5 agonist activity of bile acid derivatives. acs.orgnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, charged groups) that a molecule must possess to bind to a specific receptor. Ligand-based pharmacophore models can be generated from a set of known active compounds. nih.govresearchgate.netcreative-biolabs.comrsc.orgmdpi.com

These computational models can be used to virtually screen libraries of compounds to identify potential new bile acid receptor modulators. For a novel compound like this compound, these models could be used to predict its potential activity at receptors like FXR and TGR5, based on its structural features.

The table below summarizes the key aspects of these computational approaches.

Computational ApproachDescriptionApplication to Bile Acid Conjugates
CoMFA Correlates biological activity with 3D steric and electrostatic fields.Can predict the receptor binding affinity and agonist/antagonist activity of new bile acid derivatives.
MFA Uses molecular interaction fields to build a predictive 3D-QSAR model.Has been successfully applied to model the TGR5 activity of bile acid conjugates. acs.orgnih.gov
Pharmacophore Modeling Defines the essential 3D arrangement of chemical features for receptor binding.Can be used for virtual screening to identify novel bile acid receptor ligands with diverse chemical scaffolds. nih.govresearchgate.netcreative-biolabs.comrsc.orgmdpi.com

Both ligand-based and structure-based drug design strategies are employed in the development of novel bile acid-derived therapeutics.

Ligand-Based Drug Design:

In the absence of a high-resolution crystal structure of the target receptor, ligand-based methods are particularly useful. These approaches rely on the knowledge of a set of molecules that are known to bind to the receptor.

Pharmacophore modeling , as discussed above, is a primary example of ligand-based design. By identifying the common chemical features of active bile acid conjugates, a pharmacophore model can be constructed and used to design new molecules that fit this model. nih.govresearchgate.netcreative-biolabs.comrsc.orgmdpi.com

3D-QSAR methods like CoMFA and MFA also fall under the umbrella of ligand-based design, as they derive a predictive model from a series of ligands with known activities. acs.orgnih.gov

Structure-Based Drug Design:

When the three-dimensional structure of the target receptor is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For bile acid conjugates, docking studies can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the conjugate and the amino acid residues of the receptor's binding pocket. This information can guide the design of modifications to improve binding affinity and selectivity. nih.govnih.govresearchgate.net

De Novo Design: This approach involves designing a novel ligand from scratch or by growing it within the receptor's binding site. While more complex, de novo design can lead to the discovery of entirely new chemical scaffolds for bile acid receptor modulators.

The application of these design principles has led to the development of selective modulators for bile acid receptors, which hold promise for the treatment of various metabolic and inflammatory diseases. researchgate.netnih.gov

Research Findings on this compound Inconclusive

Following a comprehensive review of available scientific literature, no specific research studies, data, or detailed findings concerning the conformational analysis and molecular dynamics simulations of this compound could be located. The user-requested article focusing on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses of this specific compound cannot be generated due to the absence of requisite information in the public domain.

This compound is a derivative of ursodeoxycholic acid (UDCA), a secondary bile acid. While literature from 1989 describes its isolation and characterization during the synthesis of a related compound, sarcoursodeoxycholic acid, this foundational work did not extend to computational analysis of its three-dimensional structure or dynamic behavior.

Extensive searches for molecular modeling, computational chemistry, or simulation studies specifically targeting this compound yielded no results. While conformational and molecular dynamics studies have been performed on other bile acid conjugates to understand their biological interactions, the data and findings from those studies are specific to the molecules investigated and cannot be extrapolated to this compound per the user's strict instructions.

Consequently, the requested section on conformational analysis and molecular dynamics, which requires detailed research findings and data tables, cannot be produced.

Theoretical Therapeutic Implications and Future Research Directions

Theoretical Mechanisms of Lipid Emulsification by Bile Acid Conjugates in Model Systems

Bile acids are fundamental to the digestion and absorption of dietary fats and lipids, a function mediated by their ability to act as powerful biological detergents. This process, known as emulsification, involves the breakdown of large fat globules into smaller, more manageable droplets, thereby increasing the surface area for enzymatic action. savemyexams.com

The core mechanism lies in the amphipathic nature of bile acid molecules, which possess both a hydrophobic (lipid-soluble) and a hydrophilic (water-soluble) face. physiology.orgmdpi.com This dual characteristic allows them to align at the oil-water interface, reducing surface tension and breaking large lipid aggregates into smaller ones. nih.govlibretexts.org

Conjugation of bile acids with amino acids like glycine (B1666218) or taurine (B1682933) significantly enhances their emulsification efficiency. physiology.org This chemical modification lowers the acid dissociation constant (pKa) of the bile acid. wikipedia.org As a result, conjugated bile acids remain ionized (in their deprotonated, salt form) in the acidic environment of the duodenum, which makes them more water-soluble and prevents their passive reabsorption, ensuring a high concentration in the intestinal lumen. physiology.orgwikipedia.org

Above a specific concentration, known as the critical micellar concentration (CMC), these bile salts spontaneously assemble into micelles. physiology.orgwikipedia.org These are supramolecular structures that can encapsulate the products of lipid digestion, such as fatty acids and monoglycerides, facilitating their transport across the aqueous environment of the small intestine to the surface of enterocytes for absorption. libretexts.org Studies comparing conjugated and unconjugated bile acids have demonstrated that conjugation generally lowers the CMC, indicating a greater efficiency in forming micelles. researchgate.net The dipeptide conjugation of Sarcosylsarcoursodeoxycholic acid with sarcosyl-sarcosine (a dimer of N-methylglycine) would theoretically confer similar or even enhanced amphipathic and solubilizing properties compared to simple glycine or taurine conjugates, although this requires empirical validation.

Table 1: Comparison of Properties in Conjugated vs. Unconjugated Bile Acids
PropertyUnconjugated Bile AcidsConjugated Bile Acids (e.g., Glyco- or Tauro-conjugates)Supporting Evidence
pKa~5.0 - 6.5Lower (~1.0 - 4.0)Conjugation with amino acids creates a stronger acid, lowering the pKa. wikipedia.org
Solubility in Acidic pHRelatively insoluble (protonated form)More water-soluble (deprotonated salt form)Lower pKa ensures they remain ionized and soluble in the duodenum. physiology.orgwikipedia.org
Emulsification EfficiencyEffectiveMore effectiveEnhanced solubility and lower CMC contribute to superior emulsification and micelle formation. nih.govresearchgate.net
Critical Micellar Concentration (CMC)HigherGenerally lowerConjugated forms are more efficient at forming micelles at lower concentrations. researchgate.net

Hypothetical Impact on Intracellular Lipid Homeostasis in In Vitro/Ex Vivo Contexts

Beyond their role in digestion, bile acids are significant signaling molecules that regulate intracellular lipid homeostasis. mdpi.comfrontiersin.org They exert control over the synthesis, storage, and breakdown of lipids within cells, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR). nih.govmdpi.com

Based on studies of other bile acids in in vitro models, this compound could hypothetically influence several key aspects of cellular lipid metabolism:

Regulation of Lipogenesis: Research has shown that certain bile acids can suppress the expression of key enzymes involved in fatty acid and cholesterol synthesis. For instance, chenodeoxycholic acid (CDCA) was found to reduce intracellular lipid accumulation in cell models by downregulating lipogenic transcription factors and enzymes such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Fatty Acid Synthase (FASN). nih.govmdpi.com It is plausible that this compound could exert similar effects, potentially helping to prevent excessive lipid storage in hepatocytes or other cell types.

Modulation of Fatty Acid Oxidation: Bile acids can also promote the breakdown of fatty acids for energy. This is often achieved by upregulating genes involved in fatty acid transport and β-oxidation, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com

Impact on Lipid Droplet Dynamics: Cells store neutral lipids in organelles called lipid droplets. The accumulation of these droplets is a hallmark of conditions like steatosis. The APOE4 gene, a risk factor for Alzheimer's disease, has been shown to disrupt lipid homeostasis in in vitro models of glial cells, leading to an accumulation of lipid droplets. mit.edu A compound that restores lipid balance could theoretically mitigate such effects. The administration of lipid emulsions has been shown to attenuate triglyceride accumulation in the liver, highlighting the complex interplay of lipid species in cellular homeostasis. nih.gov

The unique dipeptide structure of this compound might lead to differential interactions with cellular transporters and receptors compared to endogenous bile acids, potentially resulting in a distinct impact on these homeostatic pathways.

Table 2: Observed Effects of Bioactive Compounds on Lipid Homeostasis Markers in In Vitro Models
CompoundCell ModelObserved EffectKey Markers ModulatedSupporting Evidence
Chenodeoxycholic Acid (CDCA)Murine prostate cancer cells; Primary sebaceous gland cellsReduced intracellular lipid accumulationDownregulation of SREBF1, FASN, FADS2, ARCDCA modulated fatty acid biosynthesis and PPAR-γ signaling. nih.gov
Neochlorogenic AcidHepG2 cells (NAFLD model)Reduced intracellular lipid accumulationDownregulation of SREBPs, FASN; Upregulation of PPARα, CPT1Improved lipid homeostasis by suppressing lipogenesis and promoting fatty acid oxidation. mdpi.com
Human APOE4 (gene expression)Human iPSC-derived astrocytes; YeastIncreased accumulation of lipid dropletsIncreased unsaturated triacylglyceridesDemonstrates genetic disruption of intracellular lipid homeostasis. mit.edu

Potential as Research Probes for Biological Pathway Elucidation

The distinct chemical nature of this compound makes it a candidate for use as a research probe to investigate complex biological pathways. By introducing a molecule that is similar but not identical to endogenous compounds, researchers can study the specificity and function of enzymes, transporters, and receptors.

The dipeptide side chain is particularly interesting. The cellular uptake and metabolism of bile acids are mediated by a series of specific transporters (e.g., ASBT) and enzymes. The sarcosyl-sarcosine moiety of this compound could be used to:

Probe Transporter Specificity: Investigate the substrate specificity of apical sodium-dependent bile acid transporter (ASBT) and other transporters involved in the enterohepatic circulation. Its unique structure may result in altered binding affinity or transport kinetics, providing insight into the structural requirements for transporter function.

Elucidate Metabolic Pathways: The amide bond linking the dipeptide to the bile acid is a target for bile salt hydrolases (BSHs) produced by gut microbiota. nih.gov Studying the cleavage of this specific dipeptide bond could help characterize the activity and specificity of different BSH enzymes.

Investigate Receptor Activation: The interaction of this compound with nuclear receptors like FXR and membrane receptors like TGR5 could differ from that of UDCA or its taurine/glycine conjugates. Using it as a research tool could help delineate the structural features of bile acids that govern receptor binding and subsequent downstream signaling. High-throughput phenotyping, which has been used to assay how diverse yeast strains utilize different dipeptides, provides a model for how novel compounds can be used to uncover new insights into cellular processes. plos.org

Future Directions in Advanced Conjugate Chemistry and Bile Acid Research

The study of this compound sits (B43327) at the intersection of bile acid biology and advanced medicinal chemistry. Future research is poised to leverage new technologies and synthetic strategies to expand our understanding and application of such modified bile acids.

The synthesis of this compound, which can occur during the preparation of sarcoursodeoxycholic acid via the mixed anhydride (B1165640) method, highlights the complexities of bile acid conjugation. nih.govresearchgate.net Modern chemistry offers a vast toolkit to create novel bile acid conjugates with tailored properties. Future strategies may include:

Click Chemistry: This approach allows for the efficient and specific joining of molecular building blocks. It has been used to create 1,2,3-triazole linked bile acid-nucleoside hybrids, demonstrating its utility in generating novel conjugates with potential therapeutic activities. mdpi.com

Polymer and Nanoparticle Conjugation: Attaching bile acids to polymers like chitosan (B1678972) or to nanoparticles can enhance drug delivery. frontiersin.orginnoscience.ru These strategies leverage the biological properties of bile acids, such as their interaction with specific transporters, to target drugs to particular tissues or improve their oral bioavailability. nih.gov

Diverse Peptide Conjugates: Moving beyond simple amino acids to dipeptides, tripeptides, or other peptide sequences could create conjugates with highly specific biological activities, such as improved stability, targeted receptor interactions, or altered metabolism by gut microbiota.

The era of "omics" has revolutionized biological research by enabling a global view of molecular changes. Integrating transcriptomics, proteomics, and metabolomics is crucial for understanding the multifaceted roles of bile acids. mdpi.comtandfonline.com

Multi-omics approaches have successfully elucidated how bile acids like deoxycholic acid (DCA) modulate gut microbiota and host metabolism to influence liver health. tandfonline.comresearchgate.net Similar studies using this compound could reveal its specific impact on the gut-liver axis.

In-depth analysis using omics can uncover the precise mechanisms by which a bile acid conjugate affects cellular processes. For example, a combined transcriptomic and proteomic analysis of cells treated with this compound could identify the full spectrum of genes and proteins whose expression is altered, revealing its impact on pathways related to lipid metabolism, inflammation, and cell signaling. nih.govnih.gov

The inherent structure of a bile acid—a rigid steroid nucleus with a flexible side chain—makes it an excellent scaffold for chemical modification and the delivery of other molecules. frontiersin.orginnoscience.ru The term "scaffold" here refers to a core structure upon which other functional units can be built, distinct from its use in tissue engineering where scaffolds provide physical support for cell growth. nih.govnih.gov

This compound could serve as a versatile research scaffold:

Carrier for Bioactive Molecules: The carboxylic acid group at the end of the dipeptide chain provides a reactive handle for attaching other molecules (e.g., fluorescent dyes, spin labels, or small-molecule drugs) without altering the core bile acid structure recognized by transporters and receptors. mdpi.com

Targeted Delivery Systems: By conjugating therapeutic agents to this scaffold, researchers can create systems that exploit the natural enterohepatic circulation of bile acids to target the liver and intestine. mdpi.cominnoscience.ru

Foundation for Combinatorial Libraries: The bile acid scaffold can be used as a foundation to create a library of related compounds with different peptide chains or other modifications. Screening these libraries could lead to the discovery of molecules with highly specific and potent biological activities for use in research or as therapeutic leads.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing sarcosylsarcoursodeoxycholic acid in vitro?

  • Methodological Answer : The synthesis of this compound can be achieved using the mixed anhydride method. During this process, the compound may form as a by-product, requiring purification via chromatography. Characterization typically involves chemical ionization mass spectrometry (CI-MS) to confirm molecular weight and structural integrity. Researchers should also employ nuclear magnetic resonance (NMR) spectroscopy to validate the conjugation pattern and purity .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, solvent) to minimize side products. Use high-resolution mass spectrometry (HRMS) for precise molecular identification.

Q. How can researchers optimize sample preparation for quantifying this compound in biological matrices?

  • Methodological Answer : Sample preparation should include protein precipitation using acetonitrile or methanol, followed by solid-phase extraction (SPE) to isolate the compound from lipids and proteins. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for quantification. Calibration curves must be validated in the same matrix (e.g., plasma, bile) to account for matrix effects .
  • Data Tip : Include internal standards (e.g., deuterated analogs) to correct for recovery variability.

Advanced Research Questions

Q. What experimental strategies address contradictory findings in this compound’s pharmacokinetic behavior across studies?

  • Methodological Answer : Discrepancies in bioavailability or metabolism may arise from interspecies differences (e.g., rodent vs. human models) or variations in bile acid transporter expression. To resolve these:

Conduct cross-species comparative studies with standardized dosing protocols.

Use knockout animal models (e.g., ASBT-deficient mice) to isolate transporter-specific effects.

Perform in vitro assays with human hepatocytes to validate findings .

  • Statistical Approach : Apply meta-analysis to pooled data from multiple studies, adjusting for covariates like age, diet, and genetic background.

Q. How can researchers design experiments to elucidate the mechanism of this compound’s interaction with bile acid receptors?

  • Methodological Answer :

Competitive Binding Assays : Use radiolabeled bile acids (e.g., ^3H-taurocholic acid) to measure displacement in receptor-expressing cell lines.

Molecular Dynamics Simulations : Model the compound’s binding affinity to receptors like FXR or TGR5, comparing it to ursodeoxycholic acid (UDCA) derivatives.

Gene Expression Profiling : Quantify downstream targets (e.g., CYP7A1 for FXR activation) via qPCR or RNA-seq in treated hepatocytes .

  • Troubleshooting : If receptor activation is inconsistent, check for compound stability in culture media or confirm receptor overexpression via Western blot.

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers by exact mass and fragmentation patterns.
  • 2D-NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures, particularly for stereochemical assignments.
  • X-ray Crystallography : Resolve absolute configuration if crystalline forms are obtainable .
    • Data Validation : Cross-validate results with synthetic standards and computational predictions (e.g., density functional theory for NMR chemical shifts).

Tables for Reference

Table 1 : Common Analytical Techniques for this compound

TechniqueApplicationKey ParametersReference
CI-MSMolecular weight confirmationIonization: Chemical, m/z 500–800
LC-MS/MSQuantification in biological samplesLOD: 0.1 ng/mL; LOQ: 0.3 ng/mL
2D-NMRStructural elucidation600 MHz, DMSO-d6 solvent

Table 2 : Pitfalls in Experimental Design and Mitigation Strategies

PitfallMitigation StrategyReference
Low compound stability in plasmaUse protease inhibitors; store at −80°C
Inconsistent receptor activationValidate receptor expression; test metabolites

Guidance for Rigorous Research

  • Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Data Reproducibility : Archive raw datasets and analytical protocols in repositories like Zenodo or Figshare to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.